Advanced Molecular Architecture: A Technical Guide to 4-Cyclopropyl-2-fluorobenzonitrile
Advanced Molecular Architecture: A Technical Guide to 4-Cyclopropyl-2-fluorobenzonitrile
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) has emerged as a highly valuable fluorinated, cyclopropyl-substituted building block[1][2].
This compound serves as a critical intermediate in the synthesis of advanced therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor Remibrutinib [3] and novel TRPV1 antagonists designed for pain management[4]. By acting as a highly functionalized core, it allows drug developers to streamline synthetic routes, reduce late-stage impurities, and enhance overall scalability[2].
Physicochemical Profiling & Structural Causality
The physical and chemical properties of 4-Cyclopropyl-2-fluorobenzonitrile dictate its behavior during synthesis and its ultimate contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream APIs.
Quantitative Data Summary
| Property | Value | Structural Causality & Significance |
| CAS Number | 1394068-31-5 | Unique identifier for regulatory tracking and procurement[1]. |
| Molecular Formula | C₁₀H₈FN | High carbon-to-heteroatom ratio provides a lipophilic core[1]. |
| Molecular Weight | 161.18 g/mol | Low molecular weight makes it an ideal fragment, preventing the final API from violating Lipinski's Rule of 5[1]. |
| Boiling Point | 250.4 ± 33.0 °C (Predicted) | Low volatility permits the use of high-temperature catalytic cross-coupling reactions without significant evaporative loss[1]. |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | Standard density for halogenated aromatics; informs solvent selection for biphasic liquid-liquid extractions[1]. |
| SMILES | N#CC1=CC=C(C2CC2)C=C1F | Defines the precise regiochemistry: nitrile at C1, fluorine at C2, and cyclopropyl at C4[5]. |
Mechanistic Advantages of the Molecular Architecture
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The Cyclopropyl Motif: Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring is sterically restricted and metabolically robust. It increases the lipophilicity of the molecule while rigidifying the conformational space, locking the API into its bioactive conformation.
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The Ortho-Fluoro Substituent: The highly electronegative fluorine atom serves a dual purpose. Synthetically, it activates the adjacent positions for potential nucleophilic aromatic substitution (SNAr). Pharmacologically, it modulates the pKa of the neighboring nitrile/amide groups and blocks oxidative metabolism at the C2 position.
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The Nitrile Handle: The cyano group is a versatile synthetic handle that can be selectively hydrolyzed to an amide (e.g., 4-cyclopropyl-2-fluorobenzamide) or a carboxylic acid, depending on the reaction conditions.
Application in Advanced Therapeutics
BTK Inhibition (Remibrutinib Synthesis)
Remibrutinib (CAS: 1787294-07-8) is a potent, covalent inhibitor of BTK developed for chronic spontaneous urticaria and immune-mediated inflammatory conditions[3]. 4-Cyclopropyl-2-fluorobenzonitrile is utilized to construct the right-hand pharmacophore of Remibrutinib. Specifically, the nitrile is hydrolyzed to form 4-cyclopropyl-2-fluorobenzamide (Remibrutinib Impurity 1, CAS: 2167471-91-0), which is then coupled to the pyrimidine core.
Caption: BTK signaling pathway illustrating the targeted covalent inhibition by Remibrutinib.
TRPV1 Antagonism for Pain Management
Beyond immunology, this building block is critical in neuroscience. It is used as a starting material to synthesize benzimidazolone-based cinnamamide derivatives[4]. These derivatives act as Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists. Unlike first-generation TRPV1 inhibitors that caused severe hyperthermia, compounds utilizing the 4-cyclopropyl-2-fluorophenyl moiety exhibit an optimized analgesic effect with a targeted 20%-80% inhibition rate against pH-induced activation, effectively mitigating body temperature side effects[4].
Synthetic Workflows & Experimental Methodologies
The following workflows detail the synthesis of 4-Cyclopropyl-2-fluorobenzonitrile and its subsequent transformation into the Remibrutinib amide intermediate.
Caption: Synthetic workflow for 4-Cyclopropyl-2-fluorobenzonitrile and its downstream API intermediate.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 4-Cyclopropyl-2-fluorobenzonitrile from 4-bromo-2-fluorobenzonitrile[4]. Causality: The C-Br bond is significantly weaker than the C-F bond. This allows the palladium catalyst to selectively undergo oxidative addition at the C4 position, ensuring absolute regiocontrol during the cyclopropylation without defluorination.
Step-by-Step Methodology:
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Charge Reactor: To a clean, dry reactor, add 4-bromo-2-fluorobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).
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Solvent Addition: Add a biphasic solvent system of Toluene/H₂O (10:1 v/v). Causality: Toluene solubilizes the organic starting materials, while water dissolves the inorganic base, generating the hydroxide ions necessary to activate the boronic acid into a reactive boronate complex.
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Degassing: Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a continuous N₂ stream. Heat the reaction to 100°C and stir for 12 hours.
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Self-Validation System: Pull a 0.1 mL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via HPLC (254 nm). The protocol is self-validating: proceed to workup only when the peak corresponding to 4-bromo-2-fluorobenzonitrile integrates to <1.0% relative to the product.
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Workup: Cool to room temperature, separate the aqueous layer, and wash the organic layer with brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield the target compound[4].
Protocol B: Controlled Nitrile Hydrolysis (Radziszewski Reaction)
Objective: Convert 4-Cyclopropyl-2-fluorobenzonitrile to 4-cyclopropyl-2-fluorobenzamide (Remibrutinib Impurity 1). Causality: Standard acidic or basic hydrolysis often overshoots, converting nitriles entirely to carboxylic acids. By utilizing hydrogen peroxide under mildly basic conditions, the highly nucleophilic hydroperoxide anion (HOO⁻) attacks the nitrile carbon. The resulting peroxyimidic acid intermediate rapidly collapses into the amide, preventing further hydrolysis to the acid.
Step-by-Step Methodology:
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Dissolution: Dissolve 4-Cyclopropyl-2-fluorobenzonitrile (1.0 eq) in a mixture of DMSO and Ethanol (1:1 v/v). Causality: DMSO acts as a mild oxidant and exceptional solvent for the intermediates, accelerating the reaction.
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Base Addition: Add 2M NaOH (1.2 eq) and cool the reactor to 0°C using an ice bath.
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Peroxide Addition: Dropwise add 30% aqueous H₂O₂ (3.0 eq) over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and the rapid decomposition of H₂O₂ into O₂ gas.
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Reaction: Remove the ice bath and stir at room temperature for 4 hours.
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Self-Validation System: Monitor via IR spectroscopy or TLC. The reaction is complete and validated when the sharp, distinct C≡N stretch at ~2220 cm⁻¹ completely disappears from the IR spectrum.
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Workup: Quench the reaction by pouring it into ice-cold distilled water. The product will precipitate. Filter the solid, wash thoroughly with cold water to remove DMSO/NaOH, and dry under high vacuum to yield high-purity 4-cyclopropyl-2-fluorobenzamide.
Analytical Characterization Standards
To ensure the integrity of 4-Cyclopropyl-2-fluorobenzonitrile for cGMP API synthesis, rigorous analytical characterization is required[6]:
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¹H-NMR (Proton Nuclear Magnetic Resonance): Must confirm the multiplet signals characteristic of the highly strained cyclopropyl protons (typically around 0.7–1.1 ppm) and the distinct splitting pattern of the fluoro-substituted aromatic ring.
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HPLC (High-Performance Liquid Chromatography): Purity must exceed 97.0% (Area %) for use as an API building block, ensuring no residual des-bromo or unreacted starting materials remain.
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Mass Spectrometry (LC-MS): Must confirm the exact mass corresponding to the molecular weight of 161.18 g/mol [1].
References
-
Pharmaffiliates. "Remibrutinib and its Impurities." Pharmaffiliates API Standards. URL: [Link]
- Google Patents. "US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient." United States Patent Office.
Sources
- 1. 4-环丙基-2-氟苯腈 | 1394068-31-5 [m.chemicalbook.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient - Google Patents [patents.google.com]
- 5. 1394068-31-5|4-Cyclopropyl-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
